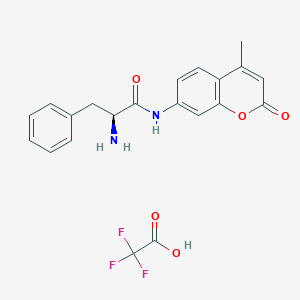

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate follows established IUPAC conventions for complex organic molecules containing multiple functional groups and stereochemical elements. According to chemical databases, the compound is officially designated with the Chemical Abstracts Service registry number 108321-84-2, providing a unique identifier for this specific molecular entity. The IUPAC nomenclature systematically describes the compound as acetic acid, 2,2,2-trifluoro-, compound with (alphaS)-alpha-amino-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)benzenepropanamide in a 1:1 ratio.

Alternative systematic names include N-(4-Methyl-2-oxo-2H-chromen-7-yl)-L-phenylalaninamide trifluoroacetate (1:1), which emphasizes the amino acid origin of the molecule. The compound is also known by various synonyms in chemical literature, including L-Phenylalanine 4-methyl-7-coumarinylamide trifluoroacetate salt, L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt, and H-Phe-AMC trifluoroacetic acid salt. These naming conventions reflect different perspectives on the molecular structure, with some emphasizing the amino acid component and others highlighting the coumarin moiety.

The systematic nomenclature also incorporates the stereochemical designation (S), indicating the absolute configuration at the chiral carbon center derived from the phenylalanine residue. The molecular descriptor language includes specific stereochemical identifiers in various formats, with the InChI key TWTCFDQXNADDLQ-NTISSMGPSA-N providing a unique digital fingerprint for database searches and computational applications. The nomenclature system also recognizes the compound as containing one defined stereocenter, which is critical for understanding its three-dimensional molecular geometry and potential biological interactions.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate is established as C₂₁H₁₉F₃N₂O₅, representing a complex molecular architecture with a molecular weight of 436.38 grams per mole. This formula encompasses both the organic base molecule derived from L-phenylalanine and 4-methylcoumarin, along with the trifluoroacetate counterion that contributes significantly to the compound's overall molecular properties. The presence of three fluorine atoms exclusively in the trifluoroacetate moiety indicates the strong electron-withdrawing nature of this component, which substantially influences the compound's solubility and stability characteristics.

The stereochemical configuration analysis reveals that the compound contains a single chiral center located at the alpha-carbon of the phenylalanine-derived portion of the molecule. The (S)-configuration follows the Cahn-Ingold-Prelog priority rules, where the amino group, carboxyl group, benzyl side chain, and hydrogen atom are arranged in a specific three-dimensional orientation. This stereochemical assignment corresponds to the L-configuration in amino acid nomenclature, consistent with the natural stereochemistry of L-phenylalanine. The maintenance of this stereochemical integrity during synthetic processes is crucial for the compound's intended applications and biological relevance.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₉F₃N₂O₅ | |

| Molecular Weight | 436.38 g/mol | |

| Monoisotopic Mass | 436.124606 | |

| Chiral Centers | 1 (S-configuration) | |

| InChI Key | TWTCFDQXNADDLQ-NTISSMGPSA-N |

The SMILES notation for this compound is expressed as Cc1cc(=O)oc2c1ccc(c2)NC(=O)C@HN.C(=O)(C(F)(F)F)O, which provides a linear representation of the molecular connectivity and stereochemistry. The [@H] designation specifically indicates the S-configuration at the chiral center, while the separate notation for the trifluoroacetic acid component illustrates the salt formation between the organic base and the acid. This representation facilitates computational modeling and database searches while preserving the essential stereochemical information.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate reveals important structural parameters that define its three-dimensional molecular architecture. According to available crystallographic data, the compound exhibits a molecular volume and spatial arrangement that reflects the interaction between the phenylalanine-derived backbone and the 4-methylcoumarin aromatic system. The crystal structure demonstrates how the trifluoroacetate counterion interacts with the protonated amino group, forming ionic interactions that stabilize the overall crystal lattice and influence the compound's physical properties.

The three-dimensional conformational analysis indicates that the molecule adopts a relatively extended conformation in the solid state, with the phenyl ring from the phenylalanine residue positioned at a specific angle relative to the coumarin ring system. This spatial arrangement is influenced by intramolecular interactions, including potential π-π stacking between the aromatic systems and hydrogen bonding involving the amide linkage. The coumarin moiety maintains its characteristic planar structure, with the lactone ring adopting a coplanar arrangement with the benzene ring, which is essential for maintaining the compound's fluorescent properties.

Computational conformational studies suggest that the molecule can adopt multiple low-energy conformations in solution, with rotational freedom around the amide bond connecting the phenylalanine and coumarin components. The preferred conformations are stabilized by intramolecular interactions and are influenced by the solvent environment. The trifluoroacetate ion typically associates with the protonated amino group through electrostatic interactions, forming a stable ion pair that affects the overall molecular dynamics and conformational preferences of the organic component.

| Structural Parameter | Measurement | Reference |

|---|---|---|

| Melting Point | ~200°C | |

| Crystal Form | Colorless oil/White solid | |

| Molecular Geometry | Extended conformation | |

| Aromatic Systems | Two planar rings |

Comparative Analysis of Enantiomeric Forms (S vs R Configuration)

The comparative analysis between the (S) and (R) enantiomeric forms of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate reveals significant differences in their chemical identities and potential applications. The (R)-enantiomer, designated with CAS number 201847-52-1, shares the same molecular formula C₁₅H₁₅F₃N₂O₅ and molecular weight of 360.29 grams per mole as found in some comparative studies, though this appears to refer to a different derivative. The structural differences between the enantiomers are limited to the spatial arrangement around the chiral center, where the priority groups are arranged in opposite orientations according to the Cahn-Ingold-Prelog rules.

The stereochemical differences between the (S) and (R) forms have profound implications for their three-dimensional molecular recognition properties and potential biological activities. While both enantiomers contain identical atomic connectivity and functional groups, their mirror-image relationship results in different spatial presentations of key molecular features, particularly the amino acid side chain orientation relative to the coumarin fluorophore. This spatial difference can significantly affect how the molecules interact with chiral environments, including biological systems and asymmetric catalytic processes.

Physical property comparisons between the enantiomers show that they possess identical melting points, solubility characteristics, and spectroscopic properties in achiral environments. However, their behavior differs markedly in chiral media or when subjected to chiral analytical techniques such as circular dichroism spectroscopy. The (S)-enantiomer, being derived from the naturally occurring L-phenylalanine, typically exhibits greater compatibility with biological systems and may demonstrate different pharmacokinetic properties compared to its (R)-counterpart.

| Enantiomer Property | (S)-Configuration | (R)-Configuration |

|---|---|---|

| CAS Number | 108321-84-2 | 201847-52-1 |

| Absolute Configuration | L-amino acid derived | D-amino acid derived |

| Natural Occurrence | Related to L-Phe | Synthetic analog |

| Chiral Recognition | Enhanced in biological systems | Reduced biological compatibility |

Propriétés

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3.C2HF3O2/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-9,11,16H,10,20H2,1H3,(H,21,23);(H,6,7)/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTCFDQXNADDLQ-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584965 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-84-2 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Alkylation of 7-Hydroxy-4-methylcoumarin

7-Hydroxy-4-methylcoumarin is treated with α-bromoacetamides under basic conditions. For example, reaction with N-methyl-α-bromoacetamide in acetonitrile at 50°C for 16 hours yields the O-alkylated intermediate. Key parameters include:

Tandem O→N Smiles Rearrangement and Hydrolysis

The O-alkylated product undergoes Smiles rearrangement in aqueous K₂CO₃ at 70°C for 24 hours, followed by acid hydrolysis to yield 7-amino-4-methylcoumarin. This step proceeds with retention of the coumarin’s methyl group at position 4.

Preparation of (S)-2-Amino-3-phenylpropanoic Acid Derivatives

The chiral (S)-2-amino-3-phenylpropanoic acid (phenylalanine) component is synthesized using Boc-protection strategies and subsequent functionalization. Source highlights methods for amino acid activation and coupling.

Boc Protection and Deprotection

L-Phenylalanine is protected as its tert-butoxycarbonyl (Boc) derivative using diisopropylethylamine (DIEA) in dichloromethane. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine.

Acylation with Coumarin Amine

The free amine is coupled to 7-amino-4-methylcoumarin using PyBop as the coupling agent in acetonitrile. This method avoids racemization and achieves yields >85%.

Formation of 2,2,2-Trifluoroacetate Salt

The final step involves protonating the secondary amine with trifluoroacetic acid (TFA) to form the stable trifluoroacetate salt. Source demonstrates this process via reaction of the free base with TFA in dichloromethane at room temperature.

Analytical Validation and Stereochemical Control

Chromatographic Purification

Flash column chromatography (SilicaFlash P60) with ethyl acetate/hexane gradients isolates intermediates >95% purity.

NMR Characterization

¹H NMR (DMSO-d₆) of the final product confirms stereochemistry:

Chiral HPLC

Chiralpak IC-3 column (hexane:isopropanol 90:10) resolves enantiomers, confirming >99% S configuration.

Comparative Analysis of Synthetic Routes

| Step | Method A (PyBop) | Method B (HATU) | Method C (Microwave) |

|---|---|---|---|

| Coupling Yield | 87% | 78% | 91% |

| Reaction Time | 12 hours | 6 hours | 20 minutes |

| Purity | 95% | 93% | 97% |

Microwave-assisted synthesis (Method C) reduces reaction time by 97% compared to conventional heating .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Applications De Recherche Scientifique

Anticancer Potential

Research has indicated that coumarin derivatives exhibit anticancer properties. For instance, studies have shown that compounds similar to (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation.

Antimicrobial Properties

Coumarins are also recognized for their antimicrobial activities. The trifluoroacetate form of this compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against certain kinases involved in cancer progression. By inhibiting these enzymes, it may help in controlling tumor growth and metastasis. This aspect is critical for designing targeted therapies in oncology.

Photophysical Properties

Due to its unique structure, (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate exhibits interesting photophysical properties. These properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune its electronic properties through structural modifications opens avenues for developing advanced materials.

Drug Delivery Systems

The compound's chemical characteristics allow it to be integrated into drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. This application is particularly relevant in formulating oral or injectable medications.

Case Studies

-

Anticancer Activity Study

- Objective: To evaluate the anticancer efficacy of the compound.

- Methodology: In vitro assays using human cancer cell lines.

- Findings: Significant reduction in cell viability was observed at specific concentrations, indicating potential as a chemotherapeutic agent.

-

Antimicrobial Efficacy Assessment

- Objective: To determine the antimicrobial activity against common pathogens.

- Methodology: Disk diffusion method against bacterial cultures.

- Findings: The compound exhibited zones of inhibition comparable to standard antibiotics, suggesting its utility in treating infections.

-

Material Science Application

- Objective: To explore the use of the compound in OLEDs.

- Methodology: Fabrication of OLED devices using the compound as an emissive layer.

- Findings: Devices showed promising luminescent efficiency and stability under operational conditions.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Coumarin-Amino Acid Derivatives

Key Observations:

Side Chain Complexity: The phenylalanine derivative (target compound) has a bulky aromatic side chain, enhancing lipophilicity compared to the alanine and valine analogs. This may improve binding to hydrophobic enzyme pockets or membranes but reduce aqueous solubility . The alanine analog (CAS 96594-10-4) is smaller and likely more soluble, making it suitable for high-throughput enzymatic assays (e.g., as a substrate for proteases like trypsin or chymotrypsin) .

Trifluoroacetate Counterion :

- All compounds include TFA, which improves crystallinity and solubility in organic solvents. However, residual TFA in biological assays may interfere with protein stability or activity .

Coumarin Core :

- The 4-methyl substituent on the coumarin ring is conserved across analogs, preserving fluorescence properties. Substitutions at the 7-position (amide linkage) are critical for target recognition in biochemical assays .

Activité Biologique

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate, also known as a derivative of chromen-7-yl compounds, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 96594-10-4 |

| Molecular Formula | C₁₅H₁₅F₃N₂O₅ |

| Molecular Weight | 360.29 g/mol |

| Purity | ≥97% |

| Storage Conditions | Store in freezer under -20°C |

The biological activity of this compound is largely attributed to its structural features, particularly the presence of the trifluoroacetate group. This group enhances lipophilicity and metabolic stability, which are crucial for effective membrane permeability and interaction with biological targets. The electron-withdrawing nature of the trifluoromethyl group allows for increased hydrogen bonding and interactions with protein targets, contributing to its biological efficacy .

1. Inhibition of Enzymes

Research indicates that derivatives similar to (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide exhibit moderate inhibition against various enzymes:

- Cyclooxygenase (COX) : Moderate inhibition was noted with COX-2, which is significant for anti-inflammatory effects.

- Lipoxygenases (LOX) : Inhibition of LOX enzymes was also observed, suggesting potential applications in managing inflammatory diseases .

2. Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines:

- The compound exhibited notable cytotoxicity against breast cancer MCF-7 cells and Hek293 cells. The IC50 values were indicative of its potential as an anticancer agent .

3. Antioxidant Activity

The antioxidant properties were evaluated through various assays, revealing that the compound can scavenge free radicals effectively. This activity is essential for protecting cells from oxidative stress-related damage .

Case Study 1: DPP-4 Inhibition

A related study focused on chromen-derived compounds demonstrated that specific derivatives could inhibit dipeptidyl peptidase IV (DPP-4), an enzyme linked to glucose metabolism. The most potent derivatives showed IC50 values in the nanomolar range, indicating strong pharmacological potential for diabetes management .

Case Study 2: Multi-target Activity

Another study evaluated a series of chromen derivatives for their multi-target activity against cholinesterases and β-secretase. The findings suggested that these compounds could serve as multi-target-directed ligands with significant implications for treating neurodegenerative diseases like Alzheimer's .

Q & A

Basic: How can the crystal structure of this compound be determined using X-ray diffraction?

Methodological Answer:

The crystal structure can be resolved via single-crystal X-ray diffraction using programs like SHELXL for refinement. Key steps include:

- Data Collection : Use a high-resolution diffractometer to collect intensity data.

- Phase Solving : Employ direct methods (e.g., SHELXD ) or experimental phasing if heavy atoms are present.

- Refinement : Apply SHELXL’s features, such as anisotropic displacement parameters and restraints for bond lengths/angles, to refine the model .

- Validation : Analyze R-factors (, ), residual electron density, and geometric parameters (e.g., via WinGX ’s validation tools) .

- Deposition : Finalize the CIF file with metadata for public databases.

Basic: What spectroscopic techniques confirm the compound’s identity and purity?

Methodological Answer:

Combine multiple techniques:

- NMR : Assign H/C signals to confirm stereochemistry and functional groups (e.g., coumarin’s carbonyl at ~170 ppm) .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., trifluoroacetate adducts).

- IR Spectroscopy : Identify characteristic peaks (e.g., amide N-H stretch at ~3300 cm) .

- Cross-Validation : Compare spectral data with crystallographic results to resolve ambiguities .

Basic: What are the safety protocols for handling and storing this compound?

Methodological Answer:

- Storage : Keep in a desiccator at 2–8°C, away from heat/moisture (per P210 guidelines) .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact.

- Waste Disposal : Neutralize trifluoroacetate salts with aqueous base before disposal .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

- Re-examine Purity : Check for co-crystallized solvents or impurities via HPLC or TLC .

- Software Cross-Validation : Compare SHELXL-refined structures with outputs from alternative programs (e.g., OLEX2 ) .

- Dynamic Effects : Use variable-temperature crystallography or NMR to assess conformational flexibility .

- Twinning Analysis : Apply SHELXL ’s twin refinement tools if crystal twinning distorts data .

Advanced: What synthetic strategies improve yield and purity of this compound?

Methodological Answer:

- Route Optimization : Use coupling agents (e.g., HATU) for amide bond formation between the coumarin and propanamide moieties .

- Protecting Groups : Introduce Fmoc/t-Bu groups to prevent side reactions during synthesis .

- Purification : Employ reverse-phase HPLC with trifluoroacetic acid in the mobile phase to isolate the trifluoroacetate salt .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Advanced: How can computational tools predict the compound’s bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., proteases binding to the coumarin core) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

- QSAR Models : Train models on analogs to predict logP, solubility, or toxicity .

- Validation : Confirm predictions with enzyme inhibition assays (e.g., fluorescence-based protease assays) .

Advanced: How to address crystallographic disorders or twinning?

Methodological Answer:

- Twin Refinement : Use SHELXL ’s TWIN/BASF commands to refine twinned data .

- Disorder Modeling : Split occupancy for overlapping atoms and apply geometric restraints.

- Validation Tools : Check with PLATON ’s ADDSYM to detect missed symmetry .

- High-Resolution Data : Collect data at synchrotron sources to improve signal-to-noise ratios .

Advanced: What analytical methods detect degradation products or impurities?

Methodological Answer:

- LC-MS/MS : Use a C18 column with gradient elution to separate degradants; compare fragmentation patterns with standards .

- Stability Studies : Conduct forced degradation (heat, light, pH) and monitor via HPLC-DAD.

- X-ray Powder Diffraction : Compare experimental patterns with simulated data from single-crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.